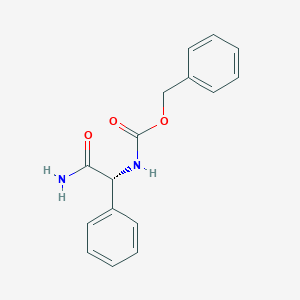

H-D-Phg-NH2

Description

Overview of Peptide Chemistry and Peptidomimetic Design Principles

Peptide chemistry is a field focused on the study of peptides, which are short chains of amino acid monomers linked by peptide bonds. In biological systems, peptide hormones and neurotransmitters regulate function by binding to specific receptors. peptide.com However, the therapeutic use of natural peptides is often hampered by their low metabolic stability and poor bioavailability. scbt.com To overcome these limitations, the field of peptidomimetic design has emerged. chemsrc.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. chemsrc.comjylpharm.com The core principle of peptidomimetic design is to identify the key amino acid side chains—the pharmacophore—responsible for biological activity and to arrange them on a novel, more stable scaffold. peptide.com This involves strategies such as:

Conformational Constraint: Introducing structural modifications to lock the molecule into its bioactive conformation, which can enhance receptor binding and selectivity. chemsrc.comjylpharm.com

Backbone Modification: Altering the peptide backbone to make it resistant to enzymatic degradation. chemsrc.com This can include using non-natural amino acids, peptide bond isosteres (replacements for the peptide bond), and cyclization. scbt.com

Side Chain Replacement: Modifying amino acid side chains to optimize interactions with the target receptor. chemsrc.com

By applying these principles, chemists can design peptidomimetics that retain the desired biological effect while exhibiting enhanced stability and bioavailability, making them more viable as therapeutic agents. scbt.comjylpharm.com

Significance of Unnatural Amino Acid Derivatives in Biomedical Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. sigmaaldrich.com They are typically synthesized chemically and serve as fundamental building blocks in modern medicinal chemistry. epo.orgresearchgate.net Their significance in biomedical research is vast and multifaceted, as they enable the creation of molecules with novel properties and functions that are not accessible with natural amino acids alone. sigmaaldrich.com

Key areas where UAAs have a significant impact include:

Drug Discovery and Development: UAAs are integral components of many peptidomimetic drugs. epo.org Their incorporation can lead to compounds with enhanced stability against enzymatic degradation, improved activity, and better selectivity for their biological targets. sigmaaldrich.com They are also used as starting materials for the synthesis of complex therapeutic molecules. epo.org

Protein Engineering: By incorporating UAAs into proteins, scientists can engineer enzymes and other proteins with enhanced or novel functions, such as improved catalytic activity or stability in different environments. sigmaaldrich.com

Molecular Diagnostics and Imaging: UAAs are powerful tools for real-time imaging and diagnostics. They allow for the site-specific incorporation of fluorescent labels or other probes into proteins, enabling the study of protein folding, interactions, and other dynamic biological events with high precision and sensitivity. nih.gov This aids in the early detection of diseases and the monitoring of therapeutic responses. nih.gov

The structural diversity of UAAs provides a rich toolkit for chemists and biologists to design molecules with tailored physicochemical properties, expanding the possibilities for developing new therapeutics and research tools. sigmaaldrich.comepo.org

Research Context of the Chemical Compound (this compound) in Molecular Recognition and Biological Systems

This compound, also known as D-Phenylglycinamide, is an amide derivative of the unnatural amino acid D-phenylglycine. peptide.com Its chemical structure features a phenyl group attached to a central carbon, which is also bonded to an amino group and a carboxamide group. nih.gov The "(R)" or "D" designation refers to its specific stereochemistry, which is a critical determinant of its biological activity and interactions with other molecules. nih.gov

The research context of this compound is primarily centered on its role as a key building block in the synthesis of enzyme inhibitors, which is a direct application of molecular recognition. Molecular recognition is the process by which molecules bind specifically to one another, underlying all biological functions. google.com The specific three-dimensional structure of this compound allows it to be incorporated into larger molecules that are designed to fit precisely into the active sites of target enzymes, thereby inhibiting their function.

Notable research applications that highlight its role in molecular recognition include:

Synthesis of Hepatitis C Virus (HCV) Inhibitors: D-Phenylglycinamide is used in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.

Development of Antithrombotic Agents: The compound is a crucial component in the synthesis of non-covalent inhibitors of Factor Xa, a serine protease involved in the blood coagulation cascade. researchgate.netnih.gov By inhibiting Factor Xa, these agents can prevent thrombosis.

Enzymatic Synthesis of Antibiotics: D-Phenylglycinamide is used as a substrate in the enzymatic synthesis of β-lactam antibiotics, such as ampicillin (B1664943) and cephalexin (B21000), where it interacts with the enzyme penicillin acylase. epo.orgmdpi.com

Because of its structural similarity to certain biological molecules, it is also a candidate for studies on stereoselective interactions with other enzymes and receptors. nih.gov Research has also explored its utility in the development of electrochemical sensors for chiral recognition, demonstrating its ability to selectively interact with other chiral molecules. glpbio.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (R)-2-amino-2-phenylacetamide | scbt.com |

| Synonyms | D-Phenylglycinamide, this compound | peptide.com |

| CAS Number | 6485-67-2 | scbt.comnih.gov |

| Molecular Formula | C₈H₁₀N₂O | scbt.comnih.gov |

| Molecular Weight | 150.18 g/mol | scbt.comnih.gov |

| Appearance | White to Off-White Solid | peptide.com |

| Purity | ≥98% | scbt.comsigmaaldrich.com |

Table 2: Research Findings and Applications of this compound

| Application Area | Specific Use | Research Finding | Reference(s) |

| Antiviral Drug Synthesis | Intermediate for Boceprevir | Used in the synthesis of Boceprevir, an inhibitor of the Hepatitis C virus protease. | |

| Antithrombotic Agent Development | Scaffold for Factor Xa Inhibitors | Employed in a four-component coupling reaction to synthesize potent and selective non-covalent inhibitors of Factor Xa. | researchgate.netnih.gov |

| Antibiotic Synthesis | Acyl Donor Group | Used in the enzymatic synthesis of β-lactam antibiotics like cephalexin and ampicillin, reacting with 7-ADCA or 6-APA in the presence of penicillin acylase. | epo.orgmdpi.com |

| Chiral Recognition | Analytical Target | Utilized in the development of an electrochemical sensing platform that can distinguish between D- and L-phenylglycinamide enantiomers with high selectivity. | glpbio.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O3 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

benzyl N-[(1R)-2-amino-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C16H16N2O3/c17-15(19)14(13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m1/s1 |

InChI Key |

NTKPNKLUBASDQB-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthesis Methodologies of H D Phg Nh2 and Its Analogues

Classical and Contemporary Peptide Synthesis Approaches

The synthesis of D-phenylglycinamide and its derivatives can be achieved through established peptide synthesis strategies, which are broadly categorized into solution-phase and solid-phase methods.

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis (SPPS) is the traditional method for constructing peptides and their derivatives. rsc.orgnih.gov In this approach, the entire synthesis is carried out in a homogeneous solution, with reactants and reagents dissolved in appropriate solvents. The synthesis of H-D-Phg-NH2 in solution typically begins with a protected form of D-phenylglycine, such as Boc-D-phenylglycine. nih.gov

The general workflow involves the activation of the carboxylic acid group of the protected D-phenylglycine, followed by its coupling with an ammonia (B1221849) source to form the amide bond. A common activating agent is carbonyldiimidazole (CDI), which reacts with the Boc-protected amino acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with ammonia to yield the protected D-phenylglycinamide. The final step involves the removal of the protecting group, typically with a strong acid like trifluoroacetic acid (TFA), to yield the desired this compound. nih.gov

While versatile, solution-phase synthesis can be time-consuming due to the need for purification of intermediates at each step. rsc.orgnih.gov However, it remains a valuable method for large-scale synthesis and for peptides that are difficult to assemble on a solid support. nih.gov The use of coupling agents like propylphosphonic anhydride (B1165640) (T3P®) has been shown to be effective in preventing racemization during the coupling of N-Boc-protected phenylglycine, a significant concern with this amino acid. mdpi.com

| Step | Description | Common Reagents | Key Considerations |

|---|---|---|---|

| Protection | Protection of the α-amino group of D-phenylglycine. | Boc-anhydride | Ensures selective reaction at the carboxyl group. |

| Activation | Activation of the carboxyl group of the protected amino acid. | Carbonyldiimidazole (CDI), Propylphosphonic anhydride (T3P®) | Formation of a reactive intermediate for amidation. T3P® helps minimize racemization. mdpi.com |

| Amidation | Reaction with an ammonia source to form the amide. | Ammonia | Forms the desired C-terminal amide. |

| Deprotection | Removal of the amino-protecting group. | Trifluoroacetic acid (TFA) | Yields the final this compound product. |

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation. bachem.combeilstein-journals.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. bachem.com For the synthesis of a C-terminally amidated peptide like this compound, a resin that yields a C-terminal amide upon cleavage is used, such as the Rink amide resin. pacific.edu

The synthesis cycle involves the deprotection of the Nα-protecting group, followed by the coupling of the next protected amino acid. csic.es This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. csic.es

The success of SPPS relies on the use of orthogonal protecting groups for the α-amino group and any reactive side chains. The most common strategies are the Boc/Bzl and Fmoc/tBu approaches. csic.es The Fmoc/tBu strategy is often preferred due to the milder conditions required for Fmoc group removal (piperidine in DMF) compared to the strong acid (TFA) needed for Boc removal. csic.es

For certain applications, the phthalimide (B116566) (Phth) group is used as a protecting group for the primary amine. turito.com The Gabriel synthesis, which involves the N-alkylation of potassium phthalimide, is a classic method for preparing primary amines and can be adapted for amino acid protection. turito.comorganic-chemistry.org The phthaloyl group can be introduced by reacting the amino acid with phthalic anhydride, often in glacial acetic acid at elevated temperatures. researchgate.net A milder method involves the reaction of amino acid salts with N-carboethoxyphthalimide in water. researchgate.net

In the context of α-phenylglycine, the use of a phthalimide protecting group can be advantageous as it can help to prevent racemization at the α-carbon. organic-chemistry.orgacs.org However, the removal of the phthaloyl group typically requires harsh conditions, such as hydrazinolysis, which may not be compatible with all peptide sequences. organic-chemistry.org

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Used in the Boc/Bzl strategy. csic.es |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Used in the Fmoc/tBu strategy, offering milder deprotection. csic.es |

| Phthaloyl | Phth | Hydrazinolysis, strong base | Can prevent racemization but requires harsh cleavage conditions. organic-chemistry.orgacs.org |

Novel and Green Synthetic Route Development

In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and rapid synthetic methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times. researchgate.netmdpi.comfoliamedica.bg In the context of peptide synthesis, microwave irradiation can enhance the efficiency of both the coupling and deprotection steps in SPPS. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Aminocarbonylation)

Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis. nih.gov Palladium-catalyzed aminocarbonylation of aryl halides offers a direct route to aromatic amides. nih.govrsc.orgresearchgate.net This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst. nih.gov This methodology could potentially be applied to the synthesis of this compound by starting with an appropriately substituted aryl halide, though this would represent a non-traditional route starting from a precursor other than D-phenylglycine itself.

A more direct application would be in the synthesis of analogues of this compound. For instance, palladium-catalyzed aminocarbonylation can be used to synthesize a wide variety of N-substituted aromatic amides by varying the amine component. acs.orgacs.org The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govresearchgate.net This approach provides a powerful tool for the creation of libraries of D-phenylglycinamide analogues for screening purposes.

| Method | Description | Key Features | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. researchgate.netmdpi.comfoliamedica.bgnih.gov | Reduced reaction times, potentially higher yields. researchgate.net | Acceleration of coupling and deprotection steps in SPPS; potential for racemization. nih.gov |

| Palladium-Catalyzed Aminocarbonylation | Formation of amides from aryl halides, CO, and amines. nih.govrsc.orgresearchgate.net | Direct route to aromatic amides, mild conditions, broad substrate scope. nih.govresearchgate.net | Synthesis of analogues of this compound with various N-substituents. acs.orgacs.org |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | D-Phenylglycinamide |

| Boc | tert-Butoxycarbonyl |

| CDI | Carbonyldiimidazole |

| TFA | Trifluoroacetic acid |

| T3P® | Propylphosphonic anhydride |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Phth | Phthaloyl |

| DMF | Dimethylformamide |

Enzymatic Synthesis Approaches for Peptide Bonds

Enzymatic peptide synthesis provides a powerful alternative to traditional chemical methods, often overcoming challenges related to racemization and the need for extensive protecting group strategies. researchgate.net Penicillin G acylase (PGA) is a key enzyme utilized in the formation of peptide bonds involving D-phenylglycinamide, which acts as an acyl donor. nih.govidexlab.comgoogle.com This process is central to the industrial production of vital antibiotics. google.com

The core mechanism involves the transfer of the D-phenylglycyl group from D-phenylglycinamide to a nucleophile, such as 6-aminopenicillanic acid (6-APA) or 7-aminodecetoxycephalosporanic acid (7-ADCA), to synthesize ampicillin (B1664943) and cephalexin (B21000), respectively. nih.govgoogle.comgoogle.com The efficiency of this synthesis is highly dependent on reaction conditions. For instance, in ampicillin synthesis, applying a pH gradient that starts at pH 7.0 and gradually decreases to 6.3 can significantly improve the yield, achieving up to 96% conversion of 6-APA and 71% of D-phenylglycinamide. nih.gov

Research has demonstrated that PGA can catalyze the synthesis of a variety of dipeptides by coupling D-phenylglycinamide with different L-amino acids or their esters. idexlab.compopline.org These reactions are typically performed in an aqueous medium, highlighting the "green" aspect of this chemoenzymatic route. idexlab.com Mutant variants of PGA have been developed to further enhance reaction yields. For example, the βD484N variant of E. coli PGA was shown to increase the yield of D-phenylglycyl-glycine by approximately 4.7 times compared to the wild-type enzyme. google.com

Beyond PGA, other engineered enzymes like aminolysin-A, a modified aminopeptidase, can catalyze peptide bond formation using C-terminally modified amino acids (both L- and D-forms) as acyl donors. rsc.org This demonstrates the expanding toolbox of biocatalysts available for peptide synthesis. rsc.orgnih.govnih.gov

Table 1: Enzymatic Synthesis of Peptides using D-Phenylglycinamide (this compound) as Acyl Donor

| Enzyme | Nucleophile (Acyl Acceptor) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) | 6-Aminopenicillanic Acid (6-APA) | Ampicillin | Synthesis/hydrolysis ratio is pH-dependent; optimized pH gradient (7.0 to 6.3) achieved 96% 6-APA conversion. | nih.gov |

| Immobilized Penicillin G Acylase | L-Amino Acids (e.g., 2-amino butyric acid, norvaline) | D-phenylglycyl-L-X dipeptides | Stereoselective synthesis in aqueous medium, serving as precursors for enantiopure diketopiperazines. | idexlab.com |

| Penicillin G Acylase (βD484N variant) | Glycine | D-phenylglycyl-glycine | The mutant enzyme increased the product yield by approximately 4.7-fold compared to wild-type PGA. | google.com |

| Penicillin G Acylase | 7-Aminodecetoxycephalosporanic Acid (7-ADCA) | Cephalexin | PGA catalyzes the acyl transfer from this compound to the antibiotic nucleus. | google.comgoogle.com |

Derivatization and Functionalization Strategies of this compound

Derivatization and functionalization are key strategies to modify the properties of this compound, enhancing its utility in various applications. nih.gov These modifications can be targeted at the N-terminus, C-terminus, or the phenyl side chain to alter stability, solubility, and interaction profiles. genscript.comcreative-proteomics.comjpt.com

N-Terminal and C-Terminal Modifications for Bioconjugation

The terminal ends of a peptide are primary targets for modification. creative-proteomics.com The N-terminus of this compound possesses a free amine group (-NH2), while the C-terminus has an amide group (-CONH2). creative-proteomics.comjpt.com

N-Terminal Modifications: The primary amine at the N-terminus is a versatile handle for a wide array of chemical modifications. mdpi.com Acetylation is a common modification that removes the positive charge, which can increase the peptide's stability against degradation by aminopeptidases. creative-proteomics.com Another critical application is bioconjugation, where the N-terminus is linked to larger molecules like carrier proteins (e.g., BSA, KLH), fluorescent dyes (e.g., FITC, Cy3, Cy5), or biotin (B1667282) for use in immunoassays and detection methods. genscript.com The introduction of spacers, such as polyethylene (B3416737) glycol (PEG), can be used to reduce steric hindrance between the peptide and the conjugated molecule.

C-Terminal Modifications: The C-terminal amide of this compound is generally more stable against enzymatic degradation by carboxypeptidases than a free carboxylic acid. creative-proteomics.com This inherent amidation is a modification in itself, neutralizing the negative charge of a carboxyl group and often enhancing biological activity. creative-proteomics.comjpt.com While the amide is less reactive than a carboxyl group, further derivatization is possible, though less common. Strategies could involve enzymatic transamidation or chemical conversion to other functionalities like a hydrazide, which can act as a metal-binding motif. jpt.com

Table 2: Examples of Terminal Modifications for Peptide Functionalization

| Terminus | Modification Type | Reagent/Group | Purpose/Application | Reference |

|---|---|---|---|---|

| N-Terminus | Acetylation | Acetic Anhydride | Increase stability, mimic natural proteins. | |

| N-Terminus | Bioconjugation | Biotin, FITC, KLH | Immunoassays, fluorescence-based detection, enhance immunogenicity. | genscript.com |

| N-Terminus | PEGylation | Poly(ethylene glycol) | Add spacer to reduce steric hindrance, improve solubility. | |

| C-Terminus | Amidation | (Native to this compound) | Increase stability against carboxypeptidases, neutralize charge. | creative-proteomics.comjpt.com |

| C-Terminus | Hydrazide Formation | Hydrazine | Introduce metal-binding motif, reactive intermediate. | jpt.com |

Side Chain Functionalization for Enhanced Interaction Profiles

The phenyl group of D-phenylglycine constitutes its side chain and is a prime target for functionalization to modulate interaction profiles. acs.org Introducing substituents onto the aromatic ring can alter the electronic and steric properties, influencing how the molecule interacts with biological targets.

One major strategy is the palladium-catalyzed C-H arylation, which can introduce various aryl groups onto the phenylglycine ring. acs.org For example, N-acetylated phenylglycine derivatives can be arylated with a range of aryl bromides, including those with electron-donating and electron-withdrawing substituents, with good to excellent yields (up to 90%). acs.org This allows for the synthesis of a library of analogues with diverse electronic properties. Such modifications can enhance specific interactions, like the CH/π interactions observed between the phenyl ring of a phenylglycine residue and the side chain of an adjacent isoleucine in a cyclic peptide, which stabilized a bioactive conformation. nih.gov

Other functionalization methods include standard electrophilic aromatic substitution reactions such as nitration or halogenation, which introduce polar or reactive handles onto the phenyl ring. These new functional groups can then serve as points for further derivatization or to form additional hydrogen bonds or other interactions with a target receptor. beilstein-journals.org

Table 3: Side Chain Functionalization Approaches for Phenylglycine Derivatives

| Reaction Type | Reagents/Catalyst | Functional Group Added | Potential Effect on Interaction Profile | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Aryl groups (e.g., p-tolyl, p-methoxyphenyl) | Modulates steric bulk and electronic properties; potential for enhanced π-π stacking. | acs.org |

| C-H Arylation | Pd(CH₃CN)₂, PCy₃, K₂CO₃ | Aryl groups (from aryl iodides) | Introduces diverse substituents to probe structure-activity relationships. | acs.org |

| CH/π Interaction | (Incorporation into specific peptide sequence) | (Interaction with adjacent aliphatic side chain) | Stabilizes specific peptide conformations, potentially increasing biological activity. | nih.gov |

Analytical Characterization Methodologies for H D Phg Nh2

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of H-D-Phg-NH2. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In ¹H NMR spectroscopy, the chemical shift, signal integration, and splitting patterns of proton signals offer a wealth of structural information. mnstate.edu

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the protons. libretexts.org Protons in different electronic environments will resonate at different frequencies. For this compound, one would expect distinct signals for the aromatic protons on the phenyl group, the methine proton (α-carbon), and the amide and amine protons. mnstate.edupressbooks.pub The aromatic protons typically appear in the downfield region (around 6.0-9.0 ppm), while the aliphatic and amine/amide protons resonate at lower chemical shifts. libretexts.orgchemguide.co.uk

Integration: The area under each signal is proportional to the number of protons it represents. mnstate.edu This allows for a quantitative determination of the relative number of protons of each type in the molecule.

Splitting (Spin-Spin Coupling): The interaction between non-equivalent neighboring protons causes signals to split into multiple peaks (e.g., doublets, triplets). chemguide.co.uk The 'n+1 rule' is often applied, where 'n' is the number of neighboring protons, to predict the splitting pattern. chemguide.co.uk This provides valuable information about the connectivity of atoms.

Deuterium (B1214612) exchange studies can also be employed. Shaking the sample with deuterium oxide (D₂O) will cause the labile protons of the amine (-NH₂) and amide (-CONH₂) groups to be replaced by deuterium. chemguide.co.uk This results in the disappearance of their corresponding signals in the ¹H NMR spectrum, aiding in their definitive assignment. chemguide.co.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. pnas.org This is crucial for confirming the identity and integrity of this compound.

For this compound, the molecular weight is 150.19 g/mol . In its hydrochloride salt form, the molecular weight is 186.64 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to this mass.

Furthermore, fragmentation analysis can provide structural insights. Techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) can be used to break the molecule into smaller fragments. thermofisher.com Analyzing the masses of these fragments helps to piece together the structure of the original molecule. pnas.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can also be utilized to study protein conformation and dynamics by measuring the rate of deuterium uptake. thermofisher.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. libretexts.org This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. libretexts.org

In this compound, the phenyl group is a significant chromophore. The conjugated π-system of the benzene (B151609) ring leads to characteristic absorption bands in the UV region, typically around 250-270 nm. libretexts.org While UV-Vis spectroscopy provides less detailed structural information compared to NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic ring. libretexts.org The presence of an amino group attached to the phenyl ring can influence the absorption spectrum. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. pharmtech.com These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov For a compound like this compound, HPLC is crucial for assessing its purity, often achieving greater than 98%. glpbio.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides and small molecules like this compound. pharmtech.comsigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. sigmaaldrich.com

Stationary Phase: A common stationary phase is silica (B1680970) that has been surface-modified with alkyl chains, such as C18 or C8. thermofisher.com

Mobile Phase: The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. sigmaaldrich.com

Detection: Detection is commonly performed using a UV detector, monitoring the absorbance at a wavelength where the analyte absorbs, such as 210 nm or 254 nm. researchgate.net

The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions. By comparing the retention time and peak area of the main component to those of any impurities, the purity of the this compound sample can be accurately determined.

| Analytical Technique | Information Provided | Key Parameters/Observations for this compound |

| ¹H NMR Spectroscopy | Structural elucidation, proton environment | Chemical shifts (δ) for aromatic, methine, amine, and amide protons; integration ratios; splitting patterns. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular ion peak (m/z); fragmentation analysis for structural confirmation. |

| UV-Vis Spectroscopy | Presence of chromophores | Absorption maximum (λmax) in the UV region due to the phenyl group. |

| RP-HPLC | Purity assessment, separation | Retention time; peak area for quantification of purity and impurities. |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique utilized for the separation of highly polar and hydrophilic compounds that are often poorly retained by reversed-phase liquid chromatography (RPLC). zodiaclifesciences.comsigmaaldrich.comphenomenex.com Given that this compound, or (R)-2-Amino-2-phenylacetamide, is a polar molecule, HILIC serves as an ideal method for its analysis. synzeal.comscbt.com

The fundamental principle of HILIC involves a polar stationary phase (such as silica or phases bonded with polar functional groups like amino, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. zodiaclifesciences.comsigmaaldrich.com A water-enriched layer is formed on the surface of the stationary phase, and polar analytes like this compound are retained through partitioning between this aqueous layer and the bulk organic mobile phase. sigmaaldrich.comrsc.orgphenomenex.blog Additional interactions, including hydrogen bonding and dipole-dipole interactions, also contribute to the retention mechanism. zodiaclifesciences.comelementlabsolutions.com

In a typical HILIC method for analyzing this compound, retention would increase with a higher percentage of organic solvent in the mobile phase. thermofisher.comglsciencesinc.com Elution is achieved by increasing the concentration of the aqueous component in the mobile phase. phenomenex.blog The use of volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is common as they are compatible with mass spectrometry (MS) detection and help to maintain good peak shape by providing necessary counter-ions. elementlabsolutions.comthermofisher.com

A systematic approach to method development is crucial for achieving optimal separation. thermofisher.com Key parameters to consider are summarized in the table below.

| Parameter | Description | Typical Conditions for this compound Analysis |

| Stationary Phase | A polar column is required. Common choices include bare silica, or phases functionalized with Amide, Amino (NH2), or Diol groups. zodiaclifesciences.comsigmaaldrich.com | An amino- or amide-based column would be a suitable starting point due to the amine and amide functionalities of this compound. synzeal.comsigmaaldrich.com |

| Mobile Phase | A high percentage of organic solvent (typically acetonitrile) with a smaller percentage of aqueous buffer. sigmaaldrich.comelementlabsolutions.com | A gradient starting from high acetonitrile concentration (e.g., 90-95%) to a lower concentration (e.g., 50-60%) with an aqueous buffer (e.g., 10-20 mM ammonium formate). phenomenex.blogthermofisher.com |

| pH | Mobile phase pH can influence the ionization state of the analyte and the stationary phase, affecting selectivity. phenomenex.blog | Screening pH values around 3 and 6 can reveal significant changes in selectivity. phenomenex.blog |

| Detection | Compatible with UV and Mass Spectrometry (MS). The high organic content of the mobile phase enhances ESI-MS sensitivity. zodiaclifesciences.comelementlabsolutions.com | UV detection at a suitable wavelength for the phenyl group or, for higher sensitivity and specificity, coupling with an MS detector. |

Ion-Exchange Chromatography (IEX)

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. coriolis-pharma.comshimadzu.comcytivalifesciences.com This technique is highly applicable to charged molecules like this compound, which possesses an ionizable primary amine group. synzeal.comnih.gov The separation relies on the reversible interaction between the charged analyte and an oppositely charged stationary phase. cytivalifesciences.com

The net charge of this compound is dependent on the pH of the mobile phase. At a pH below its isoelectric point (pI), the molecule will carry a net positive charge and can be separated using a cation-exchange resin (which has negatively charged functional groups). cytivalifesciences.com Conversely, at a pH above its pI, it would be negatively charged and could be analyzed using an anion-exchange resin (with positively charged functional groups). bio-rad.com Since this compound is a basic compound, cation-exchange chromatography is a common approach. nih.gov

In a typical IEX workflow, the column is first equilibrated with a low ionic strength buffer. harvardapparatus.com After the sample is loaded, bound molecules are eluted by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase, which alters the charge of the molecule and/or the stationary phase, leading to desorption. cytivalifesciences.comharvardapparatus.com

Key parameters for the IEX analysis of this compound are detailed below.

| Parameter | Description | Typical Conditions for this compound Analysis |

| Stationary Phase | A resin with charged functional groups. Cation exchangers (e.g., with sulfonic acid groups, SCX) are used for positively charged analytes. shimadzu.chrnlkwc.ac.in | A strong or weak cation exchange column (SCX or WCX) would be appropriate. shimadzu.ch |

| Mobile Phase (Binding) | A buffer with a pH selected to ensure the analyte is charged and binds to the column. The pH should be below the pI for cation exchange. cytivalifesciences.comnih.gov | A buffer with a pH at least one unit below the pI of this compound to ensure a strong positive charge. nih.gov |

| Mobile Phase (Elution) | Elution is achieved by running a gradient of increasing salt concentration (e.g., NaCl) or by applying a pH gradient. cytivalifesciences.comcytivalifesciences.com | A linear gradient of sodium chloride from 0 to 1 M. Alternatively, an increasing pH gradient could be used. |

| Detection | Primarily UV detection, as the salt gradients are often not compatible with standard ESI-MS. | UV detection is standard. If MS is required, specialized methods or desalting would be necessary. |

Size Exclusion Chromatography (SEC) for Oligomeric State Analysis

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic size in solution. lcms.czresearchgate.net It is the reference method for the quantitative analysis of protein aggregates, such as dimers, trimers, and other high molecular weight (HMW) oligomers. lcms.czbme.hu While this compound is a small molecule, SEC can be employed to investigate its potential for self-association or oligomerization under specific solution conditions. nih.gov

In SEC, a column is packed with porous particles. Larger molecules that are excluded from the pores travel through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. nih.gov The mobile phase in SEC is designed to be non-interactive, ensuring that separation is based solely on size and not on chemical interactions with the stationary phase. bme.hu

The application of SEC to this compound would involve analyzing the sample under conditions where oligomerization is suspected. The appearance of peaks eluting earlier than the monomeric this compound would indicate the presence of dimers or higher-order oligomers. cytivalifesciences.com Coupling SEC with advanced detectors like multi-angle light scattering (MALLS) can provide absolute molecular weight determination for each eluting species, confirming their oligomeric state. researchgate.netnih.gov

| Parameter | Description | Typical Conditions for this compound Oligomer Analysis |

| Stationary Phase | Porous particles with a defined pore size distribution suitable for the molecular weight range of interest. bme.hu | A column with a pore size appropriate for resolving small molecules and their potential small oligomers (e.g., in the range of <10 kDa). |

| Mobile Phase | An aqueous buffer designed to minimize non-specific interactions. bme.hu | A phosphate (B84403) buffer at a pH close to neutral (e.g., 6.0-7.2) with an ionic strength of 50–200 mM is commonly used to suppress ionic interactions. bme.hu |

| Flow Rate | A constant, relatively low flow rate is used to allow for proper diffusion and separation. | Typically in the range of 0.5-1.0 mL/min for analytical columns. |

| Detection | UV, Refractive Index (RI), and Multi-Angle Light Scattering (MALLS). nih.gov | A combination of UV for concentration and MALLS for absolute molecular weight determination of any observed oligomeric species. |

Advanced Methods for Conformational and Aggregation Analysis

Beyond chromatographic purity, a deeper understanding of the structural attributes of this compound, including its conformation and potential for aggregation, requires more advanced analytical techniques.

Peptide Mapping Techniques

Peptide mapping is a cornerstone analytical strategy in the biopharmaceutical industry, primarily used for confirming the primary structure of proteins and identifying post-translational modifications. rapidnovor.comchromatographyonline.com The process involves the enzymatic digestion of a protein into smaller peptides, which are then separated by LC and analyzed by MS. rapidnovor.comhpst.cz

While this compound is not a protein that can be enzymatically digested, the principles of peptide mapping—specifically, high-resolution LC-MS/MS analysis—are directly applicable for its in-depth structural characterization. This approach can be used to unequivocally confirm the identity of the compound and to detect and identify any related impurities or degradation products, such as those arising from oxidation or deamidation.

The workflow for such an analysis would involve:

High-Resolution Separation: Using a high-resolution RPLC method to separate this compound from any closely related structural variants.

High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement of the parent ion using a Q-TOF or Orbitrap mass spectrometer to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion to generate a characteristic fragmentation pattern or "fingerprint." This fragmentation data provides definitive structural confirmation and can be used to elucidate the structure of unknown impurities. shimadzu.com

This detailed structural "map" is invaluable for ensuring product consistency and monitoring stability.

Ultracentrifugation for Oligomerization Profile Assessment

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their complexes in solution. It is a powerful tool for assessing the oligomerization profile of a compound by measuring how it sediments in a strong centrifugal field. biorxiv.org The two primary AUC experiments are sedimentation velocity and sedimentation equilibrium.

For assessing the oligomerization of this compound, sedimentation velocity (SV) would be the preferred experiment. In an SV-AUC experiment, the sample is subjected to high centrifugal forces, and the rate at which the solute molecules move through the solvent is monitored over time. nih.gov This provides a distribution of sedimentation coefficients, where different oligomeric species (monomer, dimer, etc.) will sediment at different rates and appear as distinct species in the distribution.

By performing SV-AUC experiments at varying concentrations of this compound, one can study its self-association behavior. An increase in the average sedimentation coefficient with increasing concentration is a clear indicator of reversible self-association. nih.gov This data can be analyzed to determine the stoichiometry and equilibrium constants (Kd) of the association. AUC is particularly advantageous as it provides information on molecules in their native solution state without interaction with a column matrix.

| Parameter | Description | Typical Conditions for this compound Oligomerization Study |

| Experiment Type | Sedimentation Velocity (SV) | SV is used to resolve species based on their sedimentation rate, which is a function of their mass and shape. nih.gov |

| Concentration Range | A range of sample concentrations is analyzed. | A series of concentrations would be prepared to observe concentration-dependent changes in the sedimentation coefficient. |

| Rotor Speed | High speeds are used to induce sedimentation. | A speed (e.g., 40,000-50,000 RPM) is chosen so that the molecule sediments at a measurable rate. nih.gov |

| Detection System | Absorbance or interference optics. | Absorbance optics would be used to monitor the sedimentation of the phenyl-containing this compound. nih.gov |

| Data Analysis | The raw data is fitted to the Lamm equation to yield a distribution of sedimentation coefficients, c(s). | The c(s) distribution reveals the presence of monomers and any higher-order oligomers. nih.gov |

Structural Studies and Conformational Analysis of H D Phg Nh2

Experimental Methods for Conformational Determination

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state. For phenylglycine derivatives, X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms, including the conformation of the peptide backbone and the orientation of the phenyl side chain. rsc.orgmdpi.comresearchgate.netrsc.org It has been used to characterize intermediates in chemical reactions involving phenylglycine, providing insights into reaction mechanisms. mdpi.com The crystal structure of D-phenylglycine amide in complex with other molecules has also been analyzed to understand intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying the structure and dynamics of molecules in solution. researchgate.netchemrxiv.orgucl.ac.uk For peptides, NMR can determine the conformation of the backbone and side chains, as well as identify intramolecular hydrogen bonds. chemrxiv.org Two-dimensional NMR techniques, such as TOCSY and NOESY, are particularly useful for assigning proton resonances and determining through-bond and through-space correlations between atoms, respectively. chemrxiv.orgnih.gov These methods have been used to discover D-amino acids in peptides by observing significant differences in chemical shifts compared to their L-amino acid counterparts. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for analyzing the secondary structure of peptides and proteins in solution. acs.orgsubr.edu The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral nature and conformation of the molecule. acs.org CD spectra can reveal the presence of characteristic secondary structures like α-helices, β-sheets, and turns. subr.edursc.org For peptides containing D-amino acids, CD can highlight the conformational impact of the unnatural chirality. rsc.orgresearchgate.net

Impact of D-Amino Acid Chirality on Peptide Conformation

The chirality of an amino acid, whether it is in the L- or D-configuration, has a profound impact on the local and global conformation of a peptide. rsc.orgnih.govresearchgate.net While L-amino acids are the building blocks of most natural proteins, the incorporation of D-amino acids introduces unique structural features.

The presence of a D-amino acid can induce specific turns and folds in a peptide chain that are not favored with only L-amino acids. rsc.org This is because the D-amino acid alters the allowed phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a different conformational space available to the peptide. nih.govresearchgate.net For instance, the introduction of a D-amino acid can disrupt or destabilize α-helical structures while promoting the formation of β-turns or even left-handed helices. rsc.org

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The conformation of H-D-Phg-NH2 is stabilized by a network of intramolecular interactions, primarily hydrogen bonds and steric effects.

Hydrogen Bonding: Intramolecular hydrogen bonds are crucial for stabilizing specific secondary structures in peptides. sci-hub.se In this compound, hydrogen bonds can form between the amide proton (N-H) and the carbonyl oxygen (C=O) of the peptide backbone, as well as involving the terminal amino and amide groups. The presence and geometry of these hydrogen bonds can be inferred from NMR and IR spectroscopy and confirmed by X-ray crystallography. researchgate.netiucr.orgnih.gov For example, a hydrogen bond between the C=O of residue i and the N-H of residue i+3 is characteristic of a β-turn.

The interplay of these intramolecular forces dictates the preferred three-dimensional structure of this compound, which in turn governs its chemical reactivity and biological function.

| Interaction Type | Description | Experimental Evidence |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between the amide proton and carbonyl oxygen, as well as with terminal groups, stabilizing specific conformations like turns. | NMR spectroscopy (chemical shifts, temperature coefficients), IR spectroscopy (vibrational frequencies), X-ray crystallography (bond distances and angles). researchgate.netiucr.orgnih.gov |

| Steric Hindrance | The bulky phenyl group directly attached to the α-carbon restricts torsional angles and influences the overall peptide backbone conformation. | X-ray crystallography (conformational analysis), NMR spectroscopy (NOE constraints), Molecular modeling (energy calculations). rsc.orgresearchgate.net |

| π-π Stacking | Potential for attractive, noncovalent interactions between the aromatic rings of two or more phenylglycine residues in oligomers or aggregates. | X-ray crystallography (intermolecular distances), UV-Vis and Fluorescence spectroscopy (spectral shifts). rsc.org |

| C-H···π Interactions | Weak hydrogen bonds can form between a C-H bond and the π-system of the phenyl ring, contributing to conformational stability. | High-resolution X-ray crystallography, NMR spectroscopy. researchgate.net |

Structure Activity Relationship Sar Studies of H D Phg Nh2 and Its Analogues

Systematic Structural Modifications and Their Influence on Biological Activity

The exploration of D-phenylglycinamide analogues has often involved a focused, multi-directional approach to modifying a lead structure. Researchers have systematically altered different parts of the molecular scaffold to observe the resulting impact on biological efficacy, particularly in the context of anticonvulsant activity. acs.orgnih.gov

One line of research began with a hit molecule and proposed "tridirectional modifications". acs.org These included:

Series A: Introducing an additional aromatic ring to increase lipophilicity.

Series B: Replacing a piperazine (B1678402) ring with a pyrrolidin-3-amine moiety, a known pharmacophore for TRPV1 antagonism. acs.org

Series C: Synthesizing specific R- or S-enantiomers of the most potent racemic compounds from previous studies. acs.org

In antiseizure screening models, these modifications yielded varied results. Compounds from series A and B were found to be inactive in the maximal electroshock (MES) seizure model. acs.org However, in the 6 Hz (32 mA) test, some analogues from these series, such as compounds 3 , 5 , 10–12 , 22 , and 23 , demonstrated 50% protection, while others were less effective or inactive. acs.org The most significant activity was observed in series C, highlighting the importance of stereochemistry. acs.org

Another study applied a focused combinatorial chemistry approach to create hybrid molecules. nih.gov This work involved modifying a previously identified potent anticonvulsant, KA-104 , which features a pyrrolidine-2,5-dione scaffold. nih.gov The key modification was the replacement of the succinimide (B58015) ring in KA-104 with an acetyl fragment. nih.gov This change was found to slightly decrease activity in the MES test and eliminated protection in the pentylenetetrazole-induced (scPTZ) seizure model. nih.gov However, the activity in the 6 Hz seizure models remained strong. nih.gov Further modifications focused on introducing electron-withdrawing substituents to the phenylpiperazine moiety, which was found to be favorable for antiseizure effects. nih.gov

The table below summarizes the anticonvulsant activity of selected phenylglycinamide derivatives from this research, demonstrating the influence of these structural changes. nih.gov

| Compound | Modification vs. Predecessor (KA-104) | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Test ED₅₀ (mg/kg) |

|---|---|---|---|---|

| 53 | Succinimide ring replaced by acetyl; 3-CF₃ on phenylpiperazine | 89.7 | 29.9 | 68.0 |

| 60 | Succinimide ring replaced by acetyl; 3-SCF₃ on phenylpiperazine | 73.6 | 24.6 | 56.3 |

Similarly, in the development of Factor VIIa inhibitors, systematic modifications to phenylglycine lactam structures revealed important SAR trends. nih.gov Halogenation at the C-4 position of the isoquinolinone ring with fluorine, chlorine, or bromine resulted in equipotent inhibitors in binding assays. nih.gov In contrast, substitution at the same position with larger alkyl groups like methyl or ethyl led to a ~10-fold loss in potency, while a cyclopropyl (B3062369) group caused a ~300-fold loss. nih.gov

Identification of Key Pharmacophore Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr In the context of H-D-Phg-NH2 analogues, research has pointed to several key pharmacophoric features responsible for their anticonvulsant and other activities.

Studies have utilized a hybrid or chimeric design strategy, integrating multiple pharmacophores into a single molecule to engage multiple targets. nih.gov For instance, potent anticonvulsants have been developed by merging structural fragments from known TRPV1 antagonists with an anticonvulsant phenylglycinamide core. nih.gov This suggests that a key pharmacophore element can be the bioisosteric replacement of one cyclic amine with another known to have affinity for a relevant biological target. For example, the substitution of a piperazine ring with a pyrrolidin-3-amine moiety, a recognized pharmacophore for TRPV1 antagonism, was a deliberate strategy to introduce a new mode of action. acs.org

Elucidation of Specific Residue and Functional Group Contributions to Potency

Delving deeper than the general pharmacophore, SAR studies have identified the contributions of specific functional groups and residues to the potency of phenylglycinamide derivatives. These findings provide a granular understanding of the molecule's interaction with its biological target.

In the development of anticonvulsants, the nature of the substituent on the phenylpiperazine ring was found to be critical. Analogues containing 3-CF₃, 3-OCF₃, and 3-SCF₃ phenylpiperazines were among the most potent compounds synthesized. acs.org This highlights the positive contribution of these specific electron-withdrawing trifluoromethyl groups at the meta position of the phenyl ring.

Work on phenylglycine lactam-based Factor VIIa inhibitors also provides clear examples of functional group contributions. While substitutions on the isoindolin-1-one (B1195906) ring were generally not well-tolerated, fluorination at the C-2 position yielded a compound that was equipotent to the parent and had significantly improved permeability. nih.gov Conversely, fluorination at the C-6 and C-3 positions resulted in a 300-fold and ~30-fold decrease in binding affinity, respectively. nih.gov Methyl substitution at the C-3 position was about five times less potent than fluorine at the same spot, demonstrating a clear preference for a specific halogen at a specific position over an alkyl group. nih.gov

Furthermore, the interaction between a ligand and its receptor is a two-way street. Studies on the P2X7 receptor have shown how specific amino acid residues within the receptor itself determine the activity of glycinamide-based antagonists. For the antagonist GW791343 , a complex phenylglycinamide derivative, a single amino acid change in the receptor at position 95 was primarily responsible for its differential effects between human and rat P2X7 receptors. nih.gov This illustrates that the potency and even the mode of action of a ligand are dictated by precise interactions with specific residues in the target's binding pocket. nih.gov

Stereochemical Effects on Binding and Efficacy

Chirality is a critical factor in drug design, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. acs.org The synthesis of phenylglycine-containing molecules can be complicated by the risk of racemization, making stereochemical control a significant challenge and a crucial aspect of SAR studies. researchgate.net

The investigation of phenylglycinamide derivatives for antiseizure activity has provided a stark example of stereochemistry's importance. acs.org In one study, researchers intentionally prepared the individual R- and S-enantiomers of their most promising racemic compounds to determine the preferred spatial configuration for biological activity. acs.org The results were unambiguous: in the MES test, the R-enantiomers ((R)-31, (R)-32, (R)-33) provided 100% seizure protection, whereas their corresponding S-enantiomers showed only weak (25%) protection. acs.org In the 6 Hz test, the R-enantiomers again showed complete protection, while the S-enantiomers were moderately active. acs.org This demonstrates that the (R)-configuration at the α-carbon of the phenylglycinamide core is strongly preferred for this specific anticonvulsant activity.

This principle extends to other complex systems involving phenylglycine derivatives. In the synthesis of Factor VIIa inhibitors based on a phenylglycine scaffold, the resulting diastereomers were separated, and the stereochemistry of the more active diastereomer was confirmed through crystallographic studies of related compounds. nih.gov This practice underscores the common understanding that biological activity typically resides in a single, specific stereoisomer. The ability to produce enantiomerically pure phenylglycinamides, with enantiomeric excesses (ee) reported between 80-99%, is vital for developing effective and selective therapeutic agents. mdpi.com

The table below summarizes the differential effects of R- and S-enantiomers in antiseizure tests. acs.org

| Compound Series | Stereochemistry | MES Test (% Protection) | 6 Hz (32 mA) Test (% Protection) |

|---|---|---|---|

| 31 | (R)-31 | 100% | 100% |

| (S)-31 | 25% | 50% | |

| 32 | (R)-32 | 100% | 100% |

| (S)-32 | 25% | 75% | |

| 33 | (R)-33 | 100% | 100% |

| (S)-33 | 25% | 75% |

Computational Chemistry and Molecular Modeling of H D Phg Nh2

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules over time. cymitquimica.com By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, revealing its conformational flexibility, stability, and accessible energy landscapes. cymitquimica.comresearchgate.net For a molecule like H-D-Phg-NH2, MD simulations can map out the rotational freedom around its single bonds, predicting the most stable arrangements (conformations) of its phenyl, amino, and amide groups.

While specific MD studies focusing solely on this compound are not prominent in the reviewed literature, the methodology is widely applied to similar small peptides and organic molecules. mdpi.com Such simulations would typically involve placing the molecule in a simulated box of solvent (like water) and observing its evolution over nanoseconds to microseconds. uni-marburg.de Key parameters derived from these simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. filinchuk.com These simulations are crucial for understanding how the molecule behaves in a dynamic environment before engaging with a biological target. filinchuk.com

The solvent environment critically influences a molecule's conformation and its interaction with other molecules. For this compound, which possesses both polar (amine and amide) and non-polar (phenyl) groups, the choice of solvent is paramount. In protic solvents like water, the molecule's polar groups can form hydrogen bonds with the solvent, which competes with and may disrupt intramolecular hydrogen bonds. orcid.org

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Applications

Quantum mechanics (QM) provides a fundamental description of molecular behavior by solving the Schrödinger equation. researchgate.net Methods like Density Functional Theory (DFT) are powerful QM applications used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can be employed to determine a wide range of properties with high accuracy.

These calculations can predict:

Optimized Molecular Geometry: Determining the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electric charge, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. researchgate.net

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure.

Reaction Energetics: Modeling the energy changes involved in chemical reactions, such as protonation or deprotonation.

While specific DFT studies on this compound are not detailed in the available literature, research on similar complex molecules demonstrates the utility of assessing different DFT approaches to accurately predict structures and relative energies, particularly in the solid state. researchgate.net

Ligand Docking and Binding Mode Prediction to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity of small molecules. a2bchem.com Derivatives of D-phenylglycinamide have been extensively studied as inhibitors of the serine protease Factor Xa (fXa), a key enzyme in the blood coagulation cascade. mdpi.com

In these studies, computational docking is used to place the D-phenylglycinamide-based inhibitors into the active site of Factor Xa. The goal is to find a binding pose that maximizes favorable intermolecular interactions, such as hydrogen bonds, and hydrophobic and electrostatic interactions. a2bchem.com The results of these docking studies guide the rational design of more potent and selective inhibitors. For example, modeling experiments have been used to understand how modifications to the D-phenylglycinamide scaffold affect its binding affinity and interaction with specific pockets (e.g., S1 and S4) of the enzyme. An unexpected binding mode for one inhibitor, revealed by X-ray analysis, highlighted the importance of the C-terminal aryl group interacting with a hydrophobic region of the S1 subsite.

Below is a table summarizing typical interactions predicted by docking D-phenylglycinamide derivatives into the Factor Xa active site, based on published research.

| Interaction Type | This compound Moiety | Factor Xa Residue(s) | Significance |

| Hydrogen Bonding | Amide group, Amino group | Gly218, and other backbone atoms | Anchors the ligand in the active site. |

| Hydrophobic Interaction | Phenyl ring | Tyr228, Trp215 | Contributes to binding affinity by interacting with aromatic residues in the S1 pocket. |

| Electrostatic Interaction | Positively charged amino group | Asp189 (in S1 pocket) | A key interaction for anchoring the ligand in the specificity pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. For series of compounds like the D-phenylglycinamide-based Factor Xa inhibitors, QSAR and Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. mdpi.com

The process involves:

Data Collection: Assembling a dataset of D-phenylglycinamide analogs with their measured biological activities (e.g., IC50 values for Factor Xa inhibition).

Descriptor Calculation: For each molecule, calculating numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight, electronic properties).

Model Building: Using statistical methods to build a mathematical equation linking the descriptors to the activity.

Validation: Testing the model's predictive power on an external set of compounds.

Research on Factor Xa inhibitors describes the establishment of SAR, where systematic modifications to the D-phenylglycinamide scaffold revealed key structural requirements for potency. mdpi.com For instance, it was found that replacing an amide linkage with an ether could increase binding affinity, a finding not initially predicted by simpler modeling.

The table below illustrates a conceptual QSAR/SAR for D-phenylglycinamide derivatives based on findings reported in the literature.

| Structural Modification on D-Phg-NH2 Scaffold | Observed Effect on Factor Xa Inhibition | Inferred Reason |

| Substitution on Phenyl Ring | Can significantly alter potency. | Affects hydrophobic interactions in the S1 pocket. |

| Replacement of S4 Amide Linkage with Ether/Alkyl | Increased or maintained binding affinity. | Reduces peptide character, potentially improving pharmacokinetic properties. |

| Addition of a second basic group | Increased potency. | Forms additional interactions in the S3/S4 pocket. |

| Addition of a C-terminal aryl moiety | Can interact with a hydrophobic subregion of the S1 site. | Provides a new, unexpected binding interaction. |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic, Hydrophobic Interactions)

The biological function and physicochemical properties of this compound are governed by its intermolecular interactions. Computational models are essential for characterizing these forces in detail.

Hydrogen Bonding: The primary amine (-NH2) and the amide (-CONH2) groups are excellent hydrogen bond donors and acceptors. researchgate.net Structural studies of D-phenylglycinamide salts confirm its tendency to form extensive N-H···O hydrogen bond networks, often creating chain or sheet-like structures in the solid state. oup.com In a biological context, these groups are critical for forming specific hydrogen bonds with receptor sites, as seen in the docking of derivatives to Factor Xa.

Electrostatic Interactions: At physiological pH, the primary amine is protonated (-NH3+), giving the molecule a positive charge. This charge is fundamental for strong electrostatic (ionic) interactions with negatively charged residues in a protein's binding pocket, such as the key interaction with Asp189 in Factor Xa. The balance between electrostatic forces and hydrogen bonding can be modulated by the pH of the surrounding environment. filinchuk.com

Hydrophobic Interactions: The phenyl ring of this compound is non-polar and engages in favorable hydrophobic interactions with non-polar or aromatic residues in a binding site, such as tyrosine or tryptophan. mdpi.com These interactions are a major driving force for ligand binding and are crucial for the affinity of D-phenylglycinamide derivatives to targets like Factor Xa.

The following table summarizes the key intermolecular interactions involving this compound.

| Interaction Type | Functional Group(s) Involved | Potential Interaction Partner | Nature of Interaction |

| Hydrogen Bond (Donor) | Primary Amine (N-H), Amide (N-H) | Carbonyl oxygen, hydroxyl groups, carboxylates | Directional, crucial for specificity. oup.com |

| Hydrogen Bond (Acceptor) | Amide (C=O) | Amine hydrogens, hydroxyl hydrogens | Contributes to binding and solvation. oup.com |

| Electrostatic (Ionic) | Protonated Primary Amine (-NH3+) | Negatively charged residues (e.g., Asp, Glu) | Strong, long-range attractive force. filinchuk.com |

| Hydrophobic | Phenyl Ring | Aromatic or aliphatic amino acid side chains | Non-specific, driven by the hydrophobic effect. |

Biochemical Interaction Studies of H D Phg Nh2 in Vitro and Non Clinical

Enzymatic Interaction and Metabolic Stability Studies

The interaction of H-D-Phg-NH2 with enzymes determines its metabolic stability and potential to modulate the activity of metabolic pathways. The presence of a D-amino acid is known to confer resistance to degradation by many proteases, which are stereospecific for L-amino acids. oup.comacs.org

Proteolytic stability is a critical attribute for peptide- and amino acid-based compounds, as rapid degradation by proteases can limit their bioavailability and duration of action. beilstein-journals.org The incorporation of D-amino acids is a well-established strategy to enhance stability because most proteases cannot recognize or cleave the peptide bonds adjacent to a D-amino acid residue. acs.orgacs.org This intrinsic resistance is due to the inability of the D-enantiomer to fit correctly into the active site of L-specific enzymes. oup.com

While direct proteolytic stability studies on this compound are not widely published, related research provides strong evidence for its likely stability. Studies on hybrid D/L-peptides show that those containing a high percentage of D-amino acids exhibit extremely high resistance to degradation in human serum. acs.org

However, some enzymes are capable of processing D-amino acid derivatives. Lipases, for instance, have been used in the kinetic resolution of phenylglycine derivatives. In one study, the lipase (B570770) Novozym 435 was used to catalyze the enantioselective hydrolysis of D,L-phenylglycine methyl ester. nih.gov The enzyme preferentially hydrolyzed the L-ester, allowing for the separation of D-phenylglycine. This work provides kinetic parameters for a related enzymatic process.

Table 3: Kinetic Parameters for Enzymatic Hydrolysis of D,L-Phenylglycine Methyl Ester

| Parameter | Value (with 20% v/v BMIMxBF4 co-solvent) | Condition |

|---|---|---|

| Optimum pH | 8.0 | - |

| Optimum Temperature | 25-30 °C | - |

| Vmax | Highest among tested solvents | - |

| Km | Lowest among tested solvents | - |

| Initial Rate | 2.46 mM/min | - |

| Enantioselectivity (E) | 38 | - |

Data adapted from a study on the enzymatic hydrolysis of D,L-phenylglycine methyl ester, a precursor to D-phenylglycine. nih.gov This serves as an illustrative example of the kinetic analysis of a related compound.

Another relevant study involved the lipase-catalyzed ammonolysis of D,L-phenylglycine methyl ester to produce D-phenylglycine amide (D-Phg-NH2). This dynamic kinetic resolution yielded D-phenylglycine amide with high enantiomeric excess, demonstrating an enzymatic pathway to its synthesis. researchgate.net

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. numberanalytics.com Inhibition can be reversible or irreversible, and reversible inhibitors are typically classified as competitive, non-competitive, uncompetitive, or mixed-type. nih.govlibretexts.org

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. bioninja.com.au

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, causing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. bioninja.com.ausavemyexams.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. numberanalytics.comlibretexts.org

There is currently no specific evidence in the reviewed literature to suggest that this compound acts as a significant inhibitor or activator of specific enzymes. As a small amino acid amide, if it were to act as an inhibitor, it would most likely be a competitive inhibitor for an enzyme that recognizes a structurally similar substrate. For example, D-amino acid transaminases are enzymes that specifically act on D-amino acids, and this compound could potentially interact with such enzymes. mdpi.com However, without experimental data, its role as an enzyme modulator remains speculative.

Characterization of Enzyme-Substrate or Enzyme-Inhibitor Complexes

The interaction between an enzyme and its substrate is a fundamental concept in biochemistry, forming a transient enzyme-substrate complex that is essential for catalysis. slideshare.netsolubilityofthings.com This complex is formed when a substrate binds to the enzyme's active site, a specific region with a unique three-dimensional structure. khanacademy.org The binding can induce a conformational change in the enzyme, a phenomenon known as induced fit, which optimizes the alignment of catalytic groups and lowers the activation energy of the reaction. khanacademy.org

Enzyme activity can be modulated by inhibitors, which are molecules that bind to the enzyme and decrease its activity. Reversible inhibitors, which bind non-covalently, can be competitive or non-competitive. sigmaaldrich.com Competitive inhibitors often resemble the substrate and compete for the same active site. lumenlearning.com Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its efficiency. lumenlearning.com The formation of an enzyme-inhibitor complex can be stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Studies on tripeptide amides as potential urokinase inhibitors have provided insights into these interactions. For instance, the compound H-d-Ser-Ala-Arg-NH-(CH2)5-NH2 was found to inhibit urokinase with a Ki value of 6.3 µM. tandfonline.com The investigation of such enzyme-inhibitor complexes is crucial for understanding the mechanism of inhibition and for the design of more potent and selective inhibitors. researchgate.nettandfonline.com The stability and kinetics of these complexes are influenced by factors such as temperature and pH, which can affect the enzyme's structure and the ionization state of both the enzyme and the inhibitor. youtube.com

Table 1: Factors Affecting Enzyme-Substrate/Inhibitor Complex Formation

| Factor | Description of Effect |

| Temperature | Affects the kinetic energy of molecules, influencing the rate of collisions and the stability of the complex. Extreme temperatures can lead to denaturation of the enzyme. youtube.com |

| pH | Alters the ionization state of amino acid residues in the active site and on the substrate/inhibitor, which can affect binding and catalytic activity. youtube.com |

| Concentration | The concentrations of both the enzyme and the substrate/inhibitor directly impact the rate of complex formation. solubilityofthings.comyoutube.com |

| Structural Similarity | In competitive inhibition, the inhibitor's structural resemblance to the substrate is a key determinant of its ability to bind to the active site. lumenlearning.com |

Receptor Interaction and Functional Activity Assays

The N-terminal fragment of Substance P, SP(1-7), interacts with a specific binding site that is distinct from known neurokinin or opioid receptors. nih.gov The development of ligands for this site is of interest for potential therapeutic applications, such as the management of neuropathic pain. nih.gov Research has focused on creating smaller, more stable molecules that can effectively target this binding site. nih.gov

One area of investigation has been the development of dipeptides and their analogues. For example, H-Phe-Phe-NH2 was identified as a ligand with high affinity for the SP(1-7) binding site. nih.gov Further studies have explored modifications to this dipeptide to improve its properties. Shortening the N-terminal phenylalanine side chain by one carbon to a phenylglycine (Phg) resulted in a significant decrease in binding affinity. diva-portal.org Specifically, the compound H-Phg-Phe-NH2 showed a 120-fold lower affinity compared to H-Phe-Phe-NH2. diva-portal.org This suggests that the binding pocket of the SP(1-7) site is highly specific and sensitive to even minor structural changes in the ligand. diva-portal.org

The C-terminal amidation of peptides, as seen in this compound, is a common strategy to increase metabolic stability and can also enhance binding affinity. For instance, SP(1-7)-NH2 demonstrated a higher binding affinity for the SP(1-7) binding site compared to the endogenous SP(1-7) fragment.

Table 2: Binding Affinity of H-Phe-Phe-NH2 Analogues to the Substance P 1-7 Binding Site

| Compound | Modification from H-Phe-Phe-NH2 | Relative Binding Affinity |

| H-Phe-Phe-NH2 | - | High |

| H-Phg-Phe-NH2 | N-terminal Phenylalanine replaced with Phenylglycine | 120-fold lower |

| H-Phe-Phg-NH2 | C-terminal Phenylalanine replaced with Phenylglycine | No affinity |

The functional activity of a compound at a receptor is determined by its ability to act as an agonist, initiating a cellular response, or as an antagonist, blocking the action of an agonist. bioscientifica.comoup.com This activity is often assessed through in vitro assays, such as measuring changes in intracellular signaling molecules like cAMP or monitoring membrane potential. nih.govnih.gov

Mas-related G protein-coupled receptors (Mrg), including MrgC, are a family of receptors primarily expressed in sensory neurons. worktribe.com They are implicated in pain and itch signaling. worktribe.com The endogenous peptide BAM8-22 is a potent agonist for the human MrgC receptor. worktribe.com The activation of MrgC receptors can lead to the inhibition of N-type calcium channels in sensory neurons.